![molecular formula C13H15FO3 B3027944 2-[4-(3-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid CAS No. 1439899-08-7](/img/structure/B3027944.png)
2-[4-(3-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-[4-(3-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid” would consist of a tetrahydropyran ring substituted at the 4-position with a 3-fluorophenyl group and an acetic acid moiety . The presence of the fluorine atom would likely influence the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of “2-[4-(3-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid” would be influenced by the presence of the fluorine atom, the tetrahydropyran ring, and the acetic acid moiety . The fluorine atom is highly electronegative, which could make the compound reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(3-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid” would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, while the acetic acid moiety could allow it to form hydrogen bonds .Scientific Research Applications
Antiviral Activity
Indole derivatives, including those containing the 2-[4-(3-fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid scaffold, have shown promise as antiviral agents. For instance:
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
Anti-HIV Activity
Researchers have explored indole derivatives for their potential in combating HIV:
- Indolyl and oxochromenyl xanthenone derivatives were studied as anti-HIV-1 agents .
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains .
Other Applications
- Fluorinated Anesthetics : Although not directly studied for this compound, related 4-fluorophenylacetic acid is used as an intermediate in the production of fluorinated anesthetics .
- Library Synthesis : It has been employed as a building block for constructing pentaamine and bis-heterocyclic libraries .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “2-[4-(3-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid” could include further investigation into its synthesis, properties, and potential applications. This could involve exploring different synthetic routes, studying its reactivity under various conditions, and testing its biological activity .
properties
IUPAC Name |
2-[4-(3-fluorophenyl)oxan-4-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c14-11-3-1-2-10(8-11)13(9-12(15)16)4-6-17-7-5-13/h1-3,8H,4-7,9H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOVDPKGTJJYTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)O)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001213929 | |
Record name | 2H-Pyran-4-acetic acid, 4-(3-fluorophenyl)tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001213929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid | |
CAS RN |
1439899-08-7 | |
Record name | 2H-Pyran-4-acetic acid, 4-(3-fluorophenyl)tetrahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1439899-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyran-4-acetic acid, 4-(3-fluorophenyl)tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001213929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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